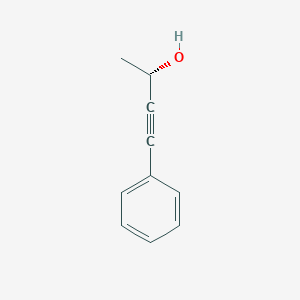

(2S)-4-Phenyl-3-butyn-2-ol

Description

Chiral Alcohols as Key Intermediates in Asymmetric Synthesis

Chiral alcohols are a cornerstone of asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. researchgate.netrsc.org Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, much like a pair of hands. While they share the same chemical formula and connectivity, their different spatial arrangements can lead to vastly different biological effects.

The hydroxyl group of a chiral alcohol is a highly versatile functional group that can be directly incorporated into the final target molecule as an ether or ester. sigmaaldrich.com Furthermore, it can be chemically transformed into a variety of other functional groups, including amines, amides, thiols, and thioethers. sigmaaldrich.com The ability to convert the hydroxyl group into a good leaving group, such as a mesylate or tosylate, opens up pathways for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex molecular skeletons. sigmaaldrich.com

The synthesis of enantiomerically pure alcohols is often achieved through methods like enzymatic resolution or asymmetric reduction of prochiral ketones. sigmaaldrich.comnih.gov These methods allow for the production of a single, desired enantiomer, which is crucial for the synthesis of pharmaceuticals and other bioactive compounds where only one enantiomer exhibits the desired therapeutic effect. nih.gov

Strategic Role of Propargylic Alcohols in Modern Organic Chemistry

Propargylic alcohols, which contain both a hydroxyl group and a carbon-carbon triple bond (alkyne), are recognized as exceptionally versatile building blocks in organic synthesis. researchgate.netacs.org This bifunctionality allows for a wide array of chemical transformations, making them valuable precursors for a diverse range of complex molecules. researchgate.netacs.org

The alkyne moiety of propargylic alcohols can participate in numerous reactions, including additions, cycloadditions, and coupling reactions. researchgate.netsemanticscholar.org The terminal hydrogen of a terminal alkyne is also acidic, providing a handle for further functionalization. semanticscholar.org The hydroxyl group, as previously mentioned, can be involved in substitutions, eliminations, and can direct the stereochemical outcome of nearby reactions. researchgate.netsci-hub.se

The interplay between the alkyne and hydroxyl groups enables unique and powerful transformations, such as Meyer-Schuster and rsc.orgrsc.org-rearrangement reactions, which can lead to the formation of structurally diverse enones, carbocycles, and heterocycles. acs.org The ability to undergo radical transformations further expands the synthetic utility of propargylic alcohols, allowing for the construction of highly functionalized frameworks. researchgate.net

Overview of (2S)-4-Phenyl-3-butyn-2-ol as an Enantiomerically Pure Building Block

This compound is a specific chiral propargylic alcohol that has garnered attention as an enantiomerically pure building block. Its structure features a phenyl group, a hydroxyl group, and a terminal alkyne, all attached to a chiral center with a defined (S)-configuration. This specific arrangement makes it a valuable starting material for the synthesis of a variety of complex and stereochemically defined molecules.

The presence of the phenyl group influences the electronic properties of the alkyne and can participate in various aromatic substitution reactions. The chiral center dictates the stereochemical outcome of reactions, allowing for the synthesis of single enantiomer products.

Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol nih.gov |

| CAS Number | 127-66-2 (for the racemate) |

This table is interactive. Click on the headers to sort.

The utility of this compound is demonstrated in its use as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. lookchem.comlookchem.com For instance, it can undergo copper-catalyzed cycloaddition reactions with azides to form triazoles, a class of compounds with diverse applications. lookchem.com Its versatile reactivity allows it to serve as a precursor for a range of other functionalized molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-phenylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOZFNMFSVAZAW-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427654 | |

| Record name | ZINC03882637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81555-86-4 | |

| Record name | ZINC03882637 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s 4 Phenyl 3 Butyn 2 Ol and Its Enantiomers

Enantioselective Synthesis Approaches for Chiral Propargylic Alcohols

Chiral propargylic alcohols are crucial building blocks in organic synthesis. The development of enantioselective methods to produce these compounds, such as (2S)-4-Phenyl-3-butyn-2-ol, is of significant interest.

Biocatalytic Reduction Strategies

Biocatalysis has emerged as a practical and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the asymmetric reduction of prochiral ketones to produce optically active secondary alcohols. researchgate.netbibliotekanauki.pl

An enzymatic approach has been developed for the production of (S)-4-phenyl-3-butyn-2-ol from 4-phenyl-3-butyn-2-one (B156156). researchgate.net This method utilizes an engineered secondary alcohol dehydrogenase, specifically the W110A mutant of Thermoanaerobacter ethanolicus (W110A TeSADH), as the biocatalyst. researchgate.net The enantioselective reduction of the α,β-alkynyl ketone yields (S)-4-phenyl-3-butyn-2-ol with high chemo- and enantioselectivity, while keeping the alkynyl group intact. researchgate.net The reaction is typically performed in a buffer solution containing 2-propanol, which serves as both a cosolvent and a cosubstrate for cofactor regeneration. researchgate.net

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

| 4-Phenyl-3-butyn-2-one | W110A TeSADH | (S)-4-Phenyl-3-butyn-2-ol | Excellent | High |

Biocatalysts like alcohol dehydrogenases (ADHs) exhibit remarkable specificity and selectivity in the reduction of ketones. bibliotekanauki.pl Most ADHs follow Prelog's rule, delivering a hydride to the re face of the prochiral ketone to produce the (S)-configured alcohol. kfupm.edu.sa However, the substrate scope and stereopreference of these enzymes can be tuned through protein engineering. researchgate.netkfupm.edu.sa For instance, mutations in the active site of an ADH can alter its substrate specificity and even reverse its stereopreference from Prelog to anti-Prelog. kfupm.edu.sa The high tolerance of some ADHs to organic solvents allows these reactions to be conducted in media containing significant amounts of organic cosolvents. researchgate.net The use of whole-cell catalysts with engineered active sites can resolve many of the drawbacks associated with traditional chemical catalysts, offering a green and efficient synthetic route. georgiasouthern.edu

Stereoselective Organometallic Routes

Organometallic chemistry provides powerful tools for the stereoselective synthesis of chiral molecules.

A highly regio- and stereoselective copper(I) chloride (CuCl)-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents has been developed. rsc.orgrsc.org This method allows for the synthesis of fully-substituted allylic alcohols. rsc.org The reaction proceeds through a 5-membered metallacyclic intermediate formed by the chelation of the metal atom with the hydroxyl oxygen atom. rsc.orgrsc.org This intermediate smoothly reacts with various electrophiles to yield stereodefined polysubstituted allylic alcohols. rsc.org Importantly, optically active allylic alcohols can be prepared from readily available optically active propargylic alcohols without significant racemization. rsc.orgrsc.org

| Propargylic Alcohol | Grignard Reagent | Electrophile | Product |

| 3-Aryl-substituted secondary propargylic alcohol | Alkyl, Aryl, Vinyl, or Allyl Grignard | Various | Stereodefined polysubstituted allylic alcohol |

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for the preparation of optically pure compounds from a racemate. nih.gov This technique can be accomplished using both enzymatic and nonenzymatic methods. nih.gov For chiral secondary alcohols, enantioselective enzymatic esterification and hydrolysis are traditional approaches. nih.gov More recently, nonenzymatic methods using enantioselective acyl transfer catalysts have provided a viable alternative. nih.gov Amidine-Based Catalysts (ABCs) have shown high efficacy in the kinetic resolution of various secondary alcohols, including propargylic alcohols. nih.gov

Enantioselective Esterifications Mediated by Lipases

The kinetic resolution of racemic propargylic alcohols, including 4-phenyl-3-butyn-2-ol (B1585155), through lipase-catalyzed enantioselective esterification is a widely utilized method for obtaining enantiomerically enriched forms. This biocatalytic approach leverages the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester.

Lipases, such as those from Candida antarctica (Novozym 435) and Burkholderia cepacia (lipase PS), have demonstrated high efficiency and enantioselectivity in these resolutions. researchgate.net The process typically involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or vinyl butanoate, in an organic solvent. researchgate.netresearchgate.net

In a typical resolution, the lipase (B570770) acylates the (R)-enantiomer at a faster rate, resulting in the formation of the (R)-ester and leaving behind the unreacted (S)-alcohol, this compound, with high enantiomeric excess. rsc.org For instance, the enantioselective esterification of α-substituted propargylic alcohols using Novozym 435 has been shown to yield the corresponding (R)-alcohols and (S)-acetates with high enantiomeric excess. researchgate.net

The choice of lipase, solvent, temperature, and acyl donor can significantly influence the reaction's efficiency and enantioselectivity. researchgate.net For example, in the kinetic resolution of 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol, Novozym 435 with vinyl butanoate in n-hexane at 60°C provided excellent results, with enantiomeric purities exceeding 99% in some cases. researchgate.net

| Lipase | Substrate | Acyl Donor | Solvent | Key Findings |

| Novozym 435 (Candida antarctica lipase B) | (±)-4-phenyl-3-butyn-2-ol | Vinyl acetate | Hexane | Efficiently catalyzes kinetic resolution, producing enantiopure alcohols and acetates (>99% ee). researchgate.net |

| Lipase PS (Burkholderia cepacia) | (±)-1-phenylbut-3-en-2-ol | Vinyl acetate | - | Effective in asymmetric transesterification, yielding (R)-alcohol (90-95% ee) and (S)-ester (98-100% ee). researchgate.net |

| Novozym 435 | 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol | Vinyl butanoate | n-Hexane | Successful preparation of enantiomerically pure fluorinated propargyl alcohols (>84% ee, some >99% ee). researchgate.net |

Catalytic Kinetic Resolution of Racemic Propargylic Alcohols

Catalytic kinetic resolution (KR) is a powerful strategy for accessing enantiopure propargylic alcohols. This method relies on a chiral catalyst to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

Lipase-catalyzed transesterification is a prominent example of catalytic kinetic resolution. researchgate.net In the context of 4-phenyl-3-butyn-2-ol, lipases act as chiral catalysts. The lipase B from Candida antarctica (Novozym 435) is particularly effective in the kinetic resolution of secondary alcohols, including propargylic alcohols. researchgate.net The enzyme demonstrates excellent enantioselectivity in the transesterification of racemic secondary alcohols, leading to enantiopure alcohols and acetates with enantiomeric excesses often exceeding 99%. researchgate.net

The general principle follows Kazlauskas' rule, where the (R)-alcohol is typically esterified faster, leaving the (S)-alcohol unreacted. rsc.org This allows for the separation of the resulting (R)-ester and the enriched (S)-alcohol. For (E)-4-phenylbut-3-en-2-ol, a related allylic alcohol, kinetic resolution using lipase from Aspergillus niger (LU-CNBr) has achieved high enantiomeric excesses (ees and eep = 95–99%) with the (R)-enantiomer being esterified more rapidly. researchgate.net

While the focus here is on biocatalytic resolutions, it is worth noting that metal-based catalysts are also employed for the kinetic resolution of propargylic alcohols, though specific examples for 4-phenyl-3-butyn-2-ol are less commonly detailed in the provided context.

| Catalyst | Racemic Substrate | Reaction Type | Outcome |

| Novozym 435 | Racemic secondary alcohols | Transesterification | Excellent enantioselectivities, producing enantiopure alcohols (>99% ee) and acetates (>99% ee). researchgate.net |

| Lipase Amano PS | (±)-1-phenylbut-3-en-2-ol | Asymmetric transesterification | (R)-alcohol with 90–95% ee and the (S)-ester with 98–100% ee. researchgate.net |

General Synthesis Approaches for Racemic 4-Phenyl-3-butyn-2-ol

Grignard Reagent Addition to Acetylenic Aldehydes

A common and straightforward method for the synthesis of racemic 4-phenyl-3-butyn-2-ol involves the addition of a Grignard reagent to an acetylenic aldehyde. upi.edu This organometallic reaction is a fundamental carbon-carbon bond-forming process in organic chemistry. masterorganicchemistry.comaroonchande.com

The synthesis of racemic 4-phenyl-3-butyn-2-ol can be achieved by reacting phenylacetylene (B144264) with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), or by reacting acetaldehyde (B116499) with phenylacetylenemagnesium bromide (PhC≡CMgBr). A documented procedure involves the addition of n-butyllithium to phenylacetylene in dry tetrahydrofuran (B95107) (THF) at -78 °C, followed by warming to 0 °C and the addition of acetaldehyde. ucl.ac.uk The reaction is then quenched with a saturated ammonium (B1175870) chloride solution. ucl.ac.uk

This approach is versatile and can be applied to a wide range of aldehydes and alkynes to produce the corresponding secondary propargylic alcohols. upi.edu The reaction of various aldehydes with phenylacetylene has been shown to produce propargyl alcohols in high yields, sometimes up to 98%. upi.edu The use of Grignard reagents for the alkynylation of aldehydes is a well-established method that provides the desired alcohol in good yields under mild conditions. upi.eduresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |

| Phenylacetylene | n-Butyllithium, then Acetaldehyde | Dry THF | -78 °C to 0 °C | 4-Phenyl-3-butyn-2-ol ucl.ac.uk |

| Phenylacetylene | Methylmagnesium bromide | Diethyl ether or THF | - | Racemic 4-Phenyl-3-butyn-2-ol |

| Acetaldehyde | Phenylacetylenemagnesium bromide | Diethyl ether or THF | - | Racemic 4-Phenyl-3-butyn-2-ol |

Chemical Reactivity and Stereoselective Transformations of 4 Phenyl 3 Butyn 2 Ol

Reactions at the Hydroxyl Functional Group

The hydroxyl moiety of (2S)-4-phenyl-3-butyn-2-ol can undergo oxidation to form the corresponding ketone or be replaced through nucleophilic substitution reactions.

The oxidation of the secondary alcohol in this compound to the corresponding α,β-alkynyl ketone, 4-phenyl-3-butyn-2-one (B156156), is a key transformation. While direct oxidation studies on the specific (2S)-enantiomer are not extensively detailed in the provided literature, the oxidation of similar propargylic alcohols is well-established. For instance, chromium-based reagents are effective for this purpose. The oxidation of 2-phenyl-3-butyn-2-ol (B89498) to 2-phenyl-3-butyn-2-one has been achieved with chromium trioxide (CrO₃) in acetic acid, yielding the desired acetylene (B1199291) ketone with high efficiency. This suggests that similar conditions could be applied to this compound.

The resulting product, 4-phenyl-3-butyn-2-one, is an α,β-ketoalkyne with a conjugated triple bond adjacent to a carbonyl group, a structural feature that imparts unique reactivity. The synthesis of such ketones can also be accomplished through various other methods, including the reaction of phenylacetylenic Grignard reagents with acetic anhydride.

Table 1: Oxidation of a Structurally Related Propargylic Alcohol

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| CrO₃ | Acetic acid, 25°C | 2-Phenyl-3-butyn-2-one | 92 |

Data derived from studies on 2-phenyl-3-butyn-2-ol, a structurally similar compound.

The hydroxyl group of an alcohol is generally a poor leaving group. libretexts.org Therefore, its conversion to a better leaving group is typically required to facilitate nucleophilic substitution. libretexts.org This can be achieved by protonation in acidic media or by conversion to an ester or sulfonate ester. For propargylic alcohols like 4-phenyl-3-butyn-2-ol (B1585155), reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to replace the hydroxyl group with a halogen. libretexts.org For example, the reaction of 2-phenyl-3-butyn-2-ol with thionyl chloride yields the corresponding chloride, and with phosphorus tribromide, the bromide is formed.

Another approach involves the conversion of the alcohol to a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups for subsequent SN2 reactions. libretexts.orgvulcanchem.com This two-step process allows for the introduction of a wide range of nucleophiles. The Mitsunobu reaction provides a powerful method for the stereospecific substitution of secondary alcohols, proceeding with inversion of configuration. libretexts.org This reaction utilizes a mixture of triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a nucleophilic species. libretexts.org

Table 2: Nucleophilic Substitution of a Structurally Related Propargylic Alcohol

| Reagent | Product | Yield (%) |

|---|---|---|

| Thionyl chloride (SOCl₂) | 2-Phenyl-3-butyn-2-chloride | 85 |

| Phosphorus tribromide (PBr₃) | 2-Phenyl-3-butyn-2-bromide | 80 |

Data derived from studies on 2-phenyl-3-butyn-2-ol.

Reactions at the Terminal Alkyne Functional Group

The terminal alkyne of this compound is a site of rich chemical reactivity, enabling hydrogenation to form alkenes and alkanes, and participation in cycloaddition reactions.

The catalytic hydrogenation of alkynes is a fundamental process in organic synthesis, allowing for the formation of either alkenes through partial hydrogenation or alkanes via complete reduction. beilstein-journals.orgnih.gov The choice of catalyst and reaction conditions determines the outcome of the reaction. For complete reduction to the corresponding alkane, 4-phenyl-2-butanol, catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere are typically employed.

The partial hydrogenation of alkynes to alkenes is a valuable transformation, particularly when stereoselectivity is desired. beilstein-journals.orgresearchgate.net The use of "poisoned" catalysts, such as the Lindlar catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), allows for the stereoselective formation of cis-alkenes. beilstein-journals.org This is because the alkyne adsorbs to the catalyst surface and accepts two hydrogen atoms from the same face before the alkene product desorbs. The quinoline (B57606) serves to deactivate the catalyst sufficiently to prevent over-reduction of the alkene to the alkane. beilstein-journals.org The partial hydrogenation of 2-phenyl-3-butyn-2-ol using a Lindlar catalyst has been shown to produce the cis-alkene with high selectivity. Conversely, reduction of the alkyne with sodium borohydride (B1222165) in methanol (B129727) can lead to the formation of the trans-alkene.

Table 3: Reduction Outcomes for a Structurally Related Propargylic Alkyne

| Catalyst/Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Lindlar catalyst | H₂, quinoline | cis-2-Phenyl-3-butene-2-ol | 95% |

| Pd/C | H₂ (1 atm), 25°C | 2-Phenylbutane-2-ol | 98% |

| NaBH₄ | MeOH, 0°C | trans-2-Phenyl-3-butene-2-ol | 70% |

Data derived from studies on 2-phenyl-3-butyn-2-ol.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a "click" reaction, a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. researchgate.netnih.gov This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) to afford a 1,4-disubstituted-1,2,3-triazole. nih.gov While the reaction is catalyzed by copper(I), it is often carried out using a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate, which generates the active Cu(I) species in situ. researchgate.netresearchgate.net

The reaction of this compound with an organic azide in the presence of a copper catalyst would be expected to produce the corresponding chiral 1,2,3-triazole. The reaction is highly regioselective, exclusively yielding the 1,4-isomer. nih.gov The versatility of the azide component allows for the synthesis of a diverse library of triazole-containing compounds. The reaction can often be performed in aqueous solvent systems, enhancing its green credentials. researchgate.netresearchgate.net The efficiency of the CuAAC reaction depends on several factors, including solvent polarity and the copper catalyst loading.

Copper(II)-Promoted Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

Experimental Parameters Influencing Reaction Efficiency

The efficiency of reactions involving 4-phenyl-3-butyn-2-ol is highly dependent on a variety of experimental parameters. In the context of copper(I)-catalyzed α-sulfenylation with thiophenol, a model reaction for C-S bond formation, several factors have been systematically investigated to optimize product yield. Key parameters include the choice of catalyst, solvent, and reaction temperature.

Studies have shown that copper(I) halides are effective catalysts for this transformation. When comparing CuCl, CuBr, and CuI, copper(I) iodide (CuI) was identified as the superior catalyst, providing the highest yield of the desired α-sulfenylated carbonyl product. rsc.org The choice of solvent also plays a critical role. While various organic solvents like acetonitrile, toluene, 1,2-dichloroethane, and nitromethane (B149229) can be used, water has been demonstrated to be a superior reaction medium, leading to excellent yields and offering a greener synthetic route. rsc.org

Temperature is another crucial factor. For the CuI-catalyzed α-sulfenylation in an aqueous medium, the reaction is typically run at elevated temperatures, often at reflux (90-100 °C), to achieve a high conversion rate within a reasonable timeframe. rsc.orgrsc.org The optimization of these conditions is essential for maximizing the efficiency of the synthesis of α-sulfenylated carbonyl compounds from 4-phenyl-3-butyn-2-ol.

Table 1: Optimization of Reaction Conditions for the α-Sulfenylation of 4-Phenyl-3-butyn-2-ol with Thiophenol Reaction of 4-Phenyl-3-butyn-2-ol (1a) with Thiophenol (2a) to yield 4-phenyl-3-(phenylthio)butan-2-one (3a).

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuCl | Water | 90 | 72 |

| 2 | CuBr | Water | 90 | 81 |

| 3 | CuI | Water | 90 | 94 |

| 4 | CuI | Acetonitrile | 80 | 78 |

| 5 | CuI | Toluene | 90 | 50 |

| 6 | CuI | 1,2-Dichloroethane | 80 | 65 |

| 7 | CuI | Nitromethane | 90 | 40 |

| 8 | None | Water | 90 | No Reaction |

Data sourced from studies on copper-catalyzed sulfenylation. rsc.orgrsc.org

Transition Metal-Catalyzed Functionalizations

A highly efficient, one-step method for the synthesis of α-sulfenylated carbonyl compounds involves the copper(I)-catalyzed reaction of propargylic alcohols, such as 4-phenyl-3-butyn-2-ol, with aryl thiols. rsc.org This transformation is significant as α-sulfenylated carbonyls are valuable building blocks in organic synthesis. rsc.org The reaction, typically catalyzed by copper(I) iodide (CuI) in an aqueous medium, proceeds in good to excellent yields and demonstrates the utility of water as a viable solvent for this type of C-S bond formation. rsc.orgrsc.org

The reaction is scalable and the aqueous catalyst phase can be recycled multiple times without a significant loss of catalytic activity. rsc.orgrsc.org The scope of the reaction is broad, accommodating various substituents on the aryl thiol. Aryl thiols with electron-withdrawing groups, such as para-bromo and para-chloro substituents, react to give moderate yields, while those with a para-fluoro group provide the product in high yield. rsc.org

A plausible mechanism for this transformation has been proposed. rsc.orgrsc.org Initially, copper(I) coordinates with the alkyne of 4-phenyl-3-butyn-2-ol. This is followed by a regioselective nucleophilic attack of the aryl thiol at the β-position of the triple bond. Subsequent protonation and a 1,2-hydride shift lead to the formation of the final α-sulfenylated ketone product. rsc.orgrsc.org

Table 2: Copper(I)-Catalyzed Reaction of 4-Phenyl-3-butyn-2-ol (1a) with Various Aryl Thiols

| Entry | Aryl Thiol | Product | Yield (%) |

| 1 | Thiophenol | 4-Phenyl-3-(phenylthio)butan-2-one | 94 |

| 2 | 4-Bromothiophenol | 3-((4-Bromophenyl)thio)-4-phenylbutan-2-one | 65 |

| 3 | 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-4-phenylbutan-2-one | 70 |

| 4 | 4-Fluorothiophenol | 3-((4-Fluorophenyl)thio)-4-phenylbutan-2-one | 90 |

Reaction Conditions: 4-Phenyl-3-butyn-2-ol (1 mmol), aryl thiol (1.5 mmol), CuI (2 mol%), water (2.0 mL), reflux, 48 h. Yields refer to isolated products. rsc.org

Rearrangement Reactions and Pericyclic Processes

4-Phenyl-3-butyn-2-ol can serve as a precursor for substrates that undergo pericyclic reactions, most notably the Propargyl Claisen rearrangement. This rsc.orgrsc.org-sigmatropic rearrangement is a powerful tool in organic synthesis for the formation of allenes. scispace.comcsic.es

The process begins with the conversion of the propargyl alcohol into a propargyl vinyl ether. This can be achieved through various methods, such as reacting 4-phenyl-3-butyn-2-ol with an appropriate vinyl ether or aldehyde. scispace.com Once the propargyl vinyl ether is formed, heating typically induces the rsc.orgrsc.org-sigmatropic rearrangement, which proceeds through a concerted, cyclic transition state to yield an allenic aldehyde or ketone. scispace.comcsic.es This reaction is generally irreversible, driven by the thermodynamic stability of the resulting carbonyl compound. scispace.com The versatility of this rearrangement allows for the synthesis of a wide array of functionalized allenes, which are themselves valuable intermediates for constructing more complex molecular architectures. csic.es

In addition to the classic thermal rearrangement, metal-catalyzed versions, such as those employing Au(I), have been developed to facilitate the reaction under milder conditions. scispace.com The Propargyl Claisen rearrangement showcases how a simple starting material like 4-phenyl-3-butyn-2-ol can be channeled into complex chemical transformations governed by the principles of pericyclic reactions.

Applications of 2s 4 Phenyl 3 Butyn 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Enantiopure Intermediate in Target-Oriented Pharmaceutical Synthesis

The synthesis of enantiomerically pure drugs is a cornerstone of the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. (2S)-4-Phenyl-3-butyn-2-ol is a key chiral intermediate whose value is underscored by synthetic methodologies designed to produce it in high optical purity.

A significant development is the enzymatic synthesis of (S)-4-phenyl-3-butyn-2-ol from the corresponding ketone, 4-phenyl-3-butyn-2-one (B156156). asianpubs.org Research has demonstrated that a mutated secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (specifically the W110A TeSADH variant) can catalyze this reduction. asianpubs.org This biocatalytic approach is highly effective, affording the desired (S)-enantiomer with excellent yield and high levels of both chemo- and enantio-selectivity, while leaving the alkyne functionality intact. asianpubs.org The ability to produce this chiral alcohol with high enantiopurity through enzymatic processes highlights its importance as a building block for pharmaceuticals, where stereochemical control is critical. asianpubs.orgrsc.org

Furthermore, studies on the metabolic pathways of related compounds have revealed the formation of this compound. When phenylbutyne was incubated with rat liver S-9 fractions, regioselective hydroxylation occurred, yielding this compound as a metabolite. researchgate.net Understanding such biotransformations is crucial in drug development for predicting the in vivo behavior of xenobiotics. While specific drugs derived directly from this intermediate are not broadly publicized, the use of structurally similar propargylic alcohols, such as 2-methyl-4-phenyl-3-butyn-2-ol, as intermediates in pharmaceutical synthesis is well-documented. lookchem.com

Table 1: Enzymatic Reduction for Enantiopure (S)-4-Phenyl-3-butyn-2-ol Synthesis

| Substrate | Biocatalyst | Product | Yield & Selectivity | Reference |

|---|---|---|---|---|

| 4-Phenyl-3-butyn-2-one | W110A TeSADH* | (S)-4-Phenyl-3-butyn-2-ol | Excellent yield, high chemo- and enantio-selectivity | asianpubs.org |

*W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus

Construction of Stereodefined Complex Organic Molecules

The utility of this compound extends to the total synthesis of complex organic molecules, including natural products. sci-hub.se Chiral propargyl alcohols are recognized as powerful synthons because the alkyne and alcohol functionalities can be manipulated to build molecular complexity with precise stereochemical control. sci-hub.seunigoa.ac.in

While a specific total synthesis commencing directly from this compound is not prominently featured in readily available literature, the synthetic strategies employed for numerous complex targets rely on closely related chiral building blocks. For instance, the total synthesis of the marine natural product (−)-enigmazole A was successfully achieved starting from the commercially available (R)-3-butyn-2-ol. This underscores the strategic importance of simple chiral alkynols in accessing intricate molecular architectures. Similarly, the synthesis of spatane diterpenes, a class of marine natural products, has utilized transformations of chiral epoxy diols that can be derived from propargylic alcohol precursors. researchgate.net

The synthetic potential of this compound lies in its capacity to undergo a variety of stereocontrolled reactions. The alkyne can participate in reactions such as carbometallation, cross-coupling, and cycloadditions, while the chiral secondary alcohol can direct the stereochemical outcome of reactions on adjacent carbons or be transformed into other functional groups. This dual functionality makes it an ideal starting point for creating highly substituted and stereochemically rich structures that form the core of many biologically active compounds.

Contribution to Chiral Resolution Methodologies

This compound is intrinsically linked to chiral resolution methodologies, both as a product of such processes and as a member of a class of compounds frequently subjected to them. Kinetic resolution, a technique to separate a racemic mixture by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent, is a primary method for accessing enantiopure propargylic alcohols.

Enzymatic methods are particularly powerful in this context. As mentioned previously, the enantioselective reduction of the prochiral ketone 4-phenyl-3-butyn-2-one using a specific alcohol dehydrogenase is a form of biocatalytic kinetic resolution that directly yields the (S)-enantiomer in high optical purity. asianpubs.org

Additionally, lipase-catalyzed transesterification is a widely employed and robust method for the kinetic resolution of racemic secondary alcohols, including propargylic alcohols. researchgate.netnih.gov In these processes, one enantiomer is selectively acylated by the lipase (B570770), allowing for the separation of the slower-reacting alcohol enantiomer and the newly formed ester. Studies have successfully demonstrated this approach for a variety of related substrates. For example, excellent results have been obtained for the lipase-catalyzed resolution of (E)-4-phenylbut-3-en-2-ol (derived from 4-phenyl-3-butyn-2-ol) and for various fluorinated and silylated analogues of 4-phenyl-3-butyn-2-ol (B1585155). researchgate.netnih.govresearchgate.net These resolutions often achieve high enantiomeric excesses (>99% ee) for both the unreacted alcohol and the acylated product. nih.govresearchgate.net

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution of Related Propargylic Alcohols

| Substrate | Enzyme/Catalyst | Key Finding | Reference |

|---|---|---|---|

| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | Novozym 435 | Successful preparation of enantiomerically pure alcohols (>84% ee, some >99% ee) | researchgate.net |

| 4-(Phenyldimethylsilyl)-3-butyn-2-ol | Lipase | Used for the preparation of enantioenriched allenylsilanes | nih.gov |

| (E)-4-Phenylbut-3-en-2-ol | Lipase from Serratia marcescens | High enantioselectivity (E > 200) achieved | researchgate.net |

Computational Chemistry Investigations Applied to Propargylic Alcohol Systems

Theoretical Studies on Reaction Mechanisms and Transition States

Computational studies have been instrumental in mapping the potential energy surfaces of reactions involving propargylic alcohols. These investigations allow for the identification of intermediates, transition states, and the calculation of activation energies, thereby providing a detailed picture of the reaction pathway.

A significant area of study has been the metal-catalyzed reactions of propargylic alcohols. For instance, DFT calculations have been employed to explore the enantioselectivity in ruthenium-catalyzed propargylic substitution reactions. nih.govresearchgate.netacs.orgnih.gov These studies have revealed that the stereochemical outcome is often determined by subtle non-covalent interactions between the substrate, the catalyst, and the nucleophile in the transition state. The nature of the substituents on the propargylic alcohol can significantly influence both the enantioselectivity and the reactivity of these transformations. acs.orgnih.gov

One of the classic reactions of propargylic alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds. While specific DFT studies on (2S)-4-Phenyl-3-butyn-2-ol undergoing this rearrangement are not extensively documented in the literature, the general mechanism is well understood from a theoretical standpoint. The reaction is typically acid-catalyzed and proceeds through a protonated allenic intermediate. Computational models can predict the stability of this intermediate and the energy barrier for the subsequent 1,3-shift of the hydroxyl group, which is the rate-determining step.

The table below summarizes key findings from theoretical studies on reaction mechanisms of analogous propargylic alcohol systems.

| Reaction Type | Computational Method | Key Findings |

| Ru-catalyzed Propargylic Substitution | DFT (ωB97X-D) | Enantioselectivity is governed by the probability distribution of low-energy transition states. Phenyl group introduction in the ligand can enhance selectivity. nih.gov |

| Effect of Propargylic Substituents | DFT (ωB97X-D) | Methyl group substitution at the propargylic position can reverse stereoselectivity, while a trifluoromethyl group can lead to higher enantioselectivity. acs.orgnih.gov |

| Cyclization of Propargyl Alcohols | DFT | The mechanism and selectivity can be solvent-dependent, proceeding through an active allenic carbocation species. |

It is important to note that the specific energetic details and transition state geometries for this compound would require dedicated computational studies. However, the principles derived from studies of similar systems provide a robust framework for understanding its reactivity.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a chiral molecule like this compound is crucial in determining its chemical and physical properties. Computational conformational analysis is a powerful technique to identify the stable conformers of a molecule and to understand the energy barriers between them.

For this compound, the key degrees of rotational freedom include the rotation around the C-O bond of the hydroxyl group and the C-C single bond connecting the chiral center to the phenylacetylene (B144264) moiety. Ab initio and DFT calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states for conformational changes.

Computational methods are also at the forefront of predicting the stereochemical outcome of reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be favored. This approach has been successfully applied to a wide range of asymmetric reactions. nih.gov For reactions involving this compound, computational models could predict the facial selectivity of an incoming reagent, thereby forecasting the stereochemistry of the newly formed stereocenter.

The following table outlines the general approach and expected outcomes of a computational conformational analysis for a molecule like this compound.

| Dihedral Angle of Interest | Expected Conformational Features | Computational Approach |

| H-O-C-C | Staggered and eclipsed conformations of the hydroxyl hydrogen relative to the carbon backbone. | Potential energy scan by rotating the H-O-C-C dihedral angle. |

| C-C-C-Ph | Rotation of the phenyl group, leading to different spatial arrangements relative to the chiral center. | Potential energy scan by rotating the C-C-C-Ph dihedral angle to identify stable rotamers. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-4-Phenyl-3-butyn-2-ol with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via alkyne functionalization using chiral catalysts. For example, asymmetric reduction of a ketone precursor (e.g., 4-Phenyl-3-butyn-2-one) with a chiral ligand-ruthenium complex may yield the desired (2S)-configuration. Purity optimization involves recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) and monitoring via chiral GC or HPLC . Stereochemical integrity should be validated using polarimetry or X-ray crystallography, as seen in analogous stereoisomer syntheses .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : Gas chromatography (GC) with flame ionization detection (>98% purity threshold) is standard, as demonstrated in commercial analogs like 2-Methyl-4-phenyl-3-butyn-2-ol .

- Structural Confirmation : H/C NMR for functional group analysis (e.g., hydroxyl and alkyne protons), FT-IR for O-H and C≡C stretching modes, and high-resolution mass spectrometry (HRMS) for molecular ion validation. Melting point consistency (e.g., 51–55°C for related compounds) should align with literature benchmarks .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Methodological Answer :

- Storage : Keep under inert gas (N/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Safety Protocols : Use fume hoods, gloves, and eye protection. Refer to IFRA Standards for analogous alcohols (e.g., 4-Phenyl-3-buten-2-ol), which recommend limits on vapor exposure and skin contact . Emergency measures (e.g., inhalation: fresh air, artificial respiration) align with SDS guidelines for structurally similar propargyl alcohols .

Advanced Research Questions

Q. How does the stereochemistry at the C2 position influence the reactivity of this compound in asymmetric catalysis?

- Methodological Answer : The (2S)-configuration enhances stereoelectronic effects in transition states, as shown in chiral ligand synthesis. For example, the hydroxyl group’s spatial orientation can dictate regioselectivity in Sonogashira couplings or cycloadditions. Comparative studies with (2R)-isomers via kinetic resolution or enantiomeric excess (ee) analysis are critical . Computational modeling (DFT) may predict steric hindrance or electronic effects in catalytic cycles.

Q. What are the common sources of data discrepancies in reported physical properties (e.g., melting point) of this compound?

- Methodological Answer :

- Purity Variability : Impurities from incomplete synthesis (e.g., residual ketone precursors) lower melting points. Recrystallization protocols must be rigorously replicated .

- Instrument Calibration : Differential scanning calorimetry (DSC) or NIST-certified reference materials ensure accuracy .

- Structural Misidentification : Confusion with 4-Phenyl-3-buten-2-ol (alkene vs. alkyne) in literature requires careful NMR/IR cross-verification .

Q. What methodological approaches resolve contradictions in the catalytic activity of this compound derivatives?

- Methodological Answer :

- Triangulation : Combine kinetic studies, computational simulations, and spectroscopic data (e.g., in situ FT-IR) to validate reaction mechanisms .

- Controlled Replication : Standardize substrate ratios, solvent systems, and temperature gradients. For example, TCI’s >98% purity benchmarks reduce variability in catalytic turnover .

- Peer Validation : Member-checking with independent labs or open-data platforms ensures reproducibility .

Q. How can researchers address literature inconsistencies arising from structural misidentification (e.g., confusion between butyn-2-ol and buten-2-ol derivatives)?

- Methodological Answer :

- Spectroscopic Fingerprinting : Use H NMR to distinguish alkyne (δ 1.8–2.5 ppm for C≡C-H) vs. alkene (δ 5–6 ppm for C=C-H) protons.

- Database Cross-Referencing : Verify CAS numbers and IUPAC names against authoritative sources like NIST Chemistry WebBook .

- Error Tracking : Document batch-specific anomalies (e.g., unexpected byproducts) and share via peer-reviewed errata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.